2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline
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Overview
Description
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction proceeds through the formation of a Schiff base, followed by cyclization and oxidation to yield the quinoline derivative.
Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This approach offers a greener and more sustainable route to synthesize quinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using catalytic processes. For example, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method provides good yields under mild conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc dust, acetic acid
Substitution: Bromine, nitrobenzene
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Quinoline derivatives
Substitution: Halogenated quinolines
Scientific Research Applications
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring structure.
Benzo[h]quinoline: A fused heterocyclic compound with similar chemical properties.
Uniqueness
This structural feature distinguishes it from other quinoline derivatives and can enhance its biological activity and binding affinity to molecular targets .
Properties
CAS No. |
81008-90-4 |
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Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanylbenzo[h]quinoline |
InChI |
InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)20(18)21-14/h2-13H,1H3 |
InChI Key |
CESLDUJCYARPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4 |
Origin of Product |
United States |
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